3-Sulfobenzoic acid

Beschreibung

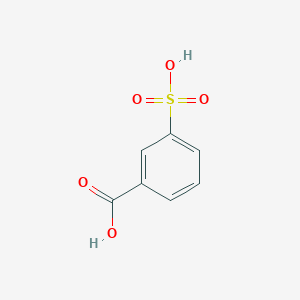

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWGSOMVXSRXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059528 | |

| Record name | 3-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-53-9, 14995-40-5 | |

| Record name | 3-Sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-sulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-sulphonatobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014995405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulphobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Sulfobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CH69G5VTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Sulfobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfobenzoic acid, also known as m-sulfobenzoic acid, is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group.[1] This dual functionality imparts unique chemical properties, making it a valuable building block and intermediate in various chemical syntheses, including the preparation of dyes, pharmaceuticals, and other specialty chemicals.[1] Its high polarity and water solubility further contribute to its utility in a range of applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analysis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is characterized by a benzene (B151609) ring substituted with a carboxyl group (-COOH) and a sulfonic acid group (-SO₃H) at the meta (1 and 3) positions. This substitution pattern is a key determinant of its chemical reactivity and physical properties.

The presence of two acidic protons, one from the carboxylic acid and one from the sulfonic acid, makes it a dibasic acid. The sulfonic acid group is a strong acid, while the carboxylic acid group is a weak acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | m-Sulfobenzoic acid, 3-Carboxybenzenesulfonic acid | [1][2][3] |

| CAS Number | 121-53-9 | [2][3] |

| Molecular Formula | C₇H₆O₅S | [1][2][3] |

| Molecular Weight | 202.18 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 135-140 °C | [3] |

| Boiling Point | Not available | [4] |

| Density | 1.62 g/cm³ | [3] |

| Solubility | Highly soluble in water. Limited solubility in non-polar organic solvents. | |

| pKa | pKa1: -0.99 ± 0.15 (predicted, for -SO₃H) | [3] |

| LogP | -0.541 to 1.71230 (predicted) | [3][5] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid should appear around 1700-1725 cm⁻¹. Characteristic S=O stretching absorptions for the sulfonic acid group are expected in the regions of 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric). C-O stretching and O-H bending vibrations will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The acidic protons of the carboxylic acid and sulfonic acid are expected to be broad singlets at highly downfield shifts (often > δ 10 ppm), and their observation may depend on the solvent used.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with the carbons attached to the electron-withdrawing carboxyl and sulfonyl groups shifted downfield. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically δ 165-185 ppm).

-

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrolysis of 3-(chlorosulfonyl)benzoic acid. The following is a representative experimental protocol based on literature.[6]

Materials:

-

3-(chlorosulfonyl)benzoic acid

-

Water

-

Xylene (or Toluene)

-

Heating mantle with a stirrer

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent for azeotropic distillation

-

Condenser

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a stirrer and condenser, a mixture of 3-(chlorosulfonyl)benzoic acid and water is heated. For example, 300 g of 3-(chlorosulfonyl)benzoic acid (containing ~38.8% water) can be mixed with 150 g of water.[6]

-

The mixture is heated to 100 °C and stirred for 1 hour to facilitate hydrolysis.[6]

-

An azeotropic solvent such as xylene (e.g., 600 g) is then added to the reaction mixture.[6]

-

The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The distillation is continued until no more water is collected.[6]

-

After the reaction is complete, the mixture is cooled to room temperature, which will cause the this compound to precipitate.[6]

-

The solid product is collected by vacuum filtration using a Buchner funnel.[6]

-

The collected solid is then dried, for instance, at 100 °C under reduced pressure, to yield the final product.[6] Purity can be determined by titration, with reported yields and purities often exceeding 95% and 97%, respectively.[6][7]

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard procedure. Due to its high solubility in water, water is a suitable solvent for this process.

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water to the flask while heating on a hot plate until the solid completely dissolves.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the solution can be hot-filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can then be placed in an ice bath to further induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals thoroughly to obtain pure this compound.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of this compound, allowing for both qualitative and quantitative determination. A reverse-phase HPLC method is commonly employed.[5]

Instrumentation and Conditions:

-

HPLC System: An HPLC system with a UV detector.

-

Column: A C18 or other suitable reverse-phase column (e.g., Newcrom R1).[5]

-

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution containing an acid, such as phosphoric acid or formic acid (for MS compatibility).[5] The exact ratio will need to be optimized for the specific column and system.

-

Detection: UV detection at an appropriate wavelength (e.g., around 230 nm, characteristic for aromatic compounds).

-

Flow Rate: A typical flow rate would be around 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in the mobile phase.

-

Prepare serial dilutions from the stock solution to create a calibration curve.

-

Prepare the sample solution by dissolving a known amount of the sample in the mobile phase.

-

Inject the standards and the sample onto the HPLC system.

-

Identify the peak for this compound based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Chemical Reactivity and Potential Applications in Drug Development

This compound's two functional groups allow it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Caption: Key chemical reactions of this compound.

The carboxylic acid group can undergo esterification with alcohols and amide formation with amines. Both the carboxylic acid and sulfonic acid groups can react with bases to form salts. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of two deactivating groups makes these reactions less facile than with benzene itself.

While specific biological signaling pathways involving this compound are not well-documented in publicly available literature, aromatic sulfonic acids, in general, are recognized for their utility in the pharmaceutical industry.[8] They are often used as counterions to form stable and soluble salts of active pharmaceutical ingredients (APIs).[4][9] The sulfonic acid moiety is also a key structural component in various classes of drugs, including some antiviral agents and sulfonamides.[9][10] For instance, this compound has been used in the preparation of proline derivatives that show potential as inhibitors of β-Lactamase.[3] The unique physicochemical properties of aromatic sulfonic acids, such as their strong acidity and high polarity, can be leveraged in drug design to improve pharmacokinetic profiles.[11]

Conclusion

This compound is a versatile chemical compound with a well-defined structure and a range of useful chemical properties. Its synthesis and purification are achievable through standard organic chemistry techniques, and its analysis can be reliably performed using methods like HPLC. While its direct role in biological signaling pathways is not extensively characterized, its utility as a synthetic intermediate and the broader importance of aromatic sulfonic acids in medicinal chemistry suggest its potential for continued application in research and drug development. This guide provides a foundational understanding of this compound to aid scientists and researchers in its effective utilization.

References

- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. capitalresin.com [capitalresin.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Sulfobenzoic Acid (CAS 121-53-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Sulfobenzoic acid (CAS: 121-53-9), a versatile aromatic organic compound. This document details its physicochemical properties, spectroscopic profile, synthesis and purification protocols, safety information, and its emerging relevance in drug development, particularly as a scaffold for enzyme inhibitors and receptor modulators.

Physicochemical and Spectroscopic Data

This compound, also known as m-sulfobenzoic acid, is a white to off-white crystalline solid. Its structure, featuring both a carboxylic acid and a sulfonic acid group on a benzene (B151609) ring, imparts high polarity and water solubility.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 121-53-9 | [2] |

| Molecular Formula | C₇H₆O₅S | [2] |

| Molecular Weight | 202.18 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 135-140 °C | [3] |

| Density | 1.62 g/cm³ | [3] |

| Solubility | Highly soluble in water; limited solubility in non-polar organic solvents. | [4] |

| pKa | -0.99 ± 0.15 (Predicted) | [3] |

| LogP | 1.71230 | [3] |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.5-8.5 ppm) due to the di-substituted benzene ring. The acidic protons of the carboxylic acid and sulfonic acid groups will likely appear as broad singlets at a downfield chemical shift, which can be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their chemical shifts influenced by the electron-withdrawing nature of the sulfonyl and carboxyl groups. Spectra for the related sodium 3-sulfobenzoate are available and can serve as a reference.[5]

1.2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.[7]

-

S=O Stretch (Sulfonic Acid): Strong absorptions typically in the regions of 1350-1340 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).

-

Aromatic C-H and C=C Stretches: Multiple sharp peaks between 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[6][8]

1.2.3. Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily ionized.

-

Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at an m/z corresponding to its molecular weight minus one.

-

Positive Ion Mode ([M+H]⁺): The protonated molecule would be observed at an m/z corresponding to its molecular weight plus one.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic neutral losses, such as the loss of H₂O, CO₂, and SO₂. The fragmentation of aromatic sulfonamides often involves the elimination of SO₂ via rearrangement.[9][10][11]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

2.1.1. Method 1: Sulfonation of Benzoic Acid

This method involves the direct sulfonation of benzoic acid using oleum (B3057394) (fuming sulfuric acid).[12]

-

Reaction: Melt benzoic acid (1 molar equivalent) at 125-130 °C in a suitable reaction flask.

-

Slowly add 20% oleum (approximately 4 molar equivalents of SO₃) while maintaining the temperature between 125-140 °C.

-

Hold the reaction mixture at 130 °C for one hour to ensure complete sulfonation.

-

Work-up and Purification: Cool the reaction mixture and dissolve it in a saturated sodium chloride solution.

-

Heat the solution to 80-85 °C and then cool to 8-12 °C with an ice bath to precipitate the sodium salt of this compound.

-

Filter the precipitate and wash it with a cold 5% sodium chloride solution.

-

The free acid can be obtained by acidification of the sodium salt solution followed by recrystallization.

2.1.2. Method 2: Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid

This patented method provides a high-purity product.[13]

-

Reaction: In a reaction vessel, mix 3-(chlorosulfonyl)benzoic acid (1 molar equivalent) with water (approximately 2 parts by weight) and heat at 100 °C for one hour.

-

Add a water-immiscible solvent such as toluene (B28343) or xylene (approximately 3 parts by weight).

-

Purification (Azeotropic Distillation): Heat the mixture to reflux and remove water via azeotropic distillation using a Dean-Stark apparatus.

-

Cool the reaction mixture to induce precipitation of this compound.

-

Isolation: Filter the precipitate and dry under vacuum at 100 °C. This method typically yields a product with >97% purity.[13]

References

- 1. prepchem.com [prepchem.com]

- 2. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. Sodium 3-sulfobenzoate(17625-03-5) 13C NMR [m.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. whitman.edu [whitman.edu]

- 12. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]

- 13. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of m-Sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Sulfobenzoic acid, also known as 3-sulfobenzoic acid, is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group. Its chemical formula is C₇H₆O₅S.[1] This dual functionality imparts unique solubility characteristics and makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] This guide provides a comprehensive overview of the core physical properties of m-sulfobenzoic acid and its monosodium salt, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of m-sulfobenzoic acid and its common salt form are critical for their application in research and development. The data presented has been compiled from various chemical databases and literature sources.

m-Sulfobenzoic Acid (CAS: 121-53-9)

This is the free acid form of the molecule. It typically appears as a white to off-white crystalline solid.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₅S | [1][3] |

| Molecular Weight | 202.18 g/mol | [3] |

| Melting Point | 135-140 °C | [4] |

| Boiling Point | Not available (likely decomposes) | |

| Density | 1.62 g/cm³ | [4] |

| pKa₁ (Sulfonic Acid) | -0.99 ± 0.15 (Predicted) | [4] |

| pKa₂ (Carboxylic Acid) | Not available | |

| Appearance | White to off-white crystalline solid | [1] |

m-Sulfobenzoic Acid Monosodium Salt (CAS: 17625-03-5)

The monosodium salt is a common, highly water-soluble derivative.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NaO₅S | [5][6] |

| Molecular Weight | 224.17 g/mol | [5][6] |

| Melting Point | ≥300 °C | [5][6] |

| Boiling Point | 365.41 °C (at 101325 Pa) | [6] |

| Density | 1.792 g/cm³ (at 20°C) | [6] |

| Appearance | White crystalline powder | [5] |

Solubility Profile

The solubility of m-sulfobenzoic acid is dominated by its two polar functional groups.

Aqueous Solubility

m-Sulfobenzoic acid is highly soluble in water. The presence of the sulfonic acid group (-SO₃H), a strong acid, facilitates extensive hydrogen bonding with water molecules, making it highly hydrophilic.[2] Its solubility is further enhanced in alkaline solutions where it forms anionic species.[7] The monosodium salt is also highly soluble in water, with a reported value of 100 g/L at 20.5°C.[6]

Organic Solvent Solubility

Due to its polar nature, m-sulfobenzoic acid exhibits limited solubility in non-polar organic solvents like hexane (B92381) or benzene.[2] It is, however, soluble in various polar organic solvents.[7] A patent describing its synthesis notes that it is insoluble or only sparingly soluble in aromatic hydrocarbons such as toluene (B28343) and xylene, a property utilized in its purification.

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of m-sulfobenzoic acid.

Determination of Melting Point (Capillary Method)

This protocol describes the standard technique for determining the melting point of a solid crystalline compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: Place a small amount of dry m-sulfobenzoic acid into a clean mortar and grind it into a fine powder. This ensures uniform packing and heat transfer.

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or probe is correctly positioned to accurately measure the temperature of the block.

-

Approximate Determination: Heat the sample rapidly (e.g., 5-10 °C per minute) to get an approximate melting range. Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid.[8]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[8] Insert a new, freshly prepared capillary tube.

-

Heat the block to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of a pure compound.[8]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement, a standard method for determining the solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8 for biopharmaceutical relevance).

-

Sample Addition: Add an excess amount of solid m-sulfobenzoic acid to a vial containing a known volume of the buffer solution. The excess solid is crucial to ensure a saturated solution is formed at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the solid from the saturated solution, either centrifuge the samples or filter the supernatant using a syringe filter. Filtration is common, but it's important to ensure the compound does not adsorb to the filter material.

-

Quantification:

-

Prepare a standard calibration curve of m-sulfobenzoic acid using known concentrations in the same buffer.

-

Dilute an aliquot of the clear, saturated filtrate to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine its concentration.

-

-

Calculation: The measured concentration of the diluted sample, corrected for the dilution factor, represents the equilibrium solubility of m-sulfobenzoic acid at that specific pH and temperature. The experiment should be performed in triplicate to ensure reproducibility.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of key processes.

Synthesis of m-Sulfobenzoic Acid

The industrial synthesis of m-sulfobenzoic acid often involves the sulfonation of benzoic acid or the hydrolysis of an intermediate. The following diagram illustrates a common synthetic pathway starting from 3-(chlorosulfonyl)benzoic acid.

Experimental Workflow: Melting Point Determination

This diagram outlines the logical flow of the capillary method for determining the melting point of a solid sample as described in Protocol 4.1.

References

- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. community.wvu.edu [community.wvu.edu]

The Solubility of 3-Sulfobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its solubility in different solvent systems is a critical parameter for process development, purification, formulation, and quality control. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of quantitative data on the solubility of this compound in common organic solvents.

This technical guide addresses this information gap by providing:

-

A summary of the available qualitative solubility information for this compound.

-

Quantitative solubility data for the structurally related compound, benzoic acid, to serve as a practical reference point.

-

A detailed, step-by-step experimental protocol for the accurate determination of the solubility of this compound in organic solvents.

-

A visual representation of the experimental workflow to guide laboratory practice.

Due to the presence of both a polar sulfonic acid group and a less polar aromatic ring, the solubility of this compound is expected to be highly dependent on the polarity of the solvent. It is known to be highly soluble in water but shows limited solubility in non-polar organic solvents.

Qualitative Solubility of this compound

General observations from various sources indicate the following solubility profile for this compound:

-

Water: Highly soluble.[1]

-

Non-polar Organic Solvents (e.g., Hexane, Benzene, Toluene, Xylene): Limited to very low solubility.[1] It is often described as insoluble or sparingly soluble in aromatic hydrocarbons.

-

Polar Organic Solvents: While specific quantitative data is lacking, derivatives of this compound have been described as slightly soluble in alcohols and ethers, and fairly soluble in acetone. This suggests that this compound itself may exhibit some degree of solubility in polar organic solvents.

Quantitative Solubility Data for Benzoic Acid (as a Reference)

In the absence of specific data for this compound, the solubility of benzoic acid, its parent compound, can provide valuable insights for solvent selection and experimental design. The presence of the sulfonic acid group in this compound will significantly increase its polarity compared to benzoic acid, likely leading to lower solubility in non-polar solvents and potentially higher solubility in polar protic solvents.

The following table summarizes the quantitative solubility of benzoic acid in a range of common organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |

| Alcohols | ||

| Methanol | -18 | 30 |

| -13 | 32.1 | |

| 23 | 71.5[1][2] | |

| Ethanol | -18 | 25.4 |

| 15 | 47.1 | |

| 19.2 | 52.4 | |

| 20 | ~3.4 g/100 mL[3] | |

| Ketones | ||

| Acetone | 20 | 54.2 |

| Esters | ||

| Ethyl Acetate | - | Soluble |

| Ethers | ||

| Diethyl Ether | - | Soluble[3] |

| Halogenated Solvents | ||

| Dichloromethane | 25 | ~1.1 g/mL[3] |

| Aromatic Hydrocarbons | ||

| Benzene | - | Soluble[3] |

Note: The term "Soluble" indicates that while quantitative data at specific temperatures was not consistently available in the compiled sources, these solvents are generally recognized as effective for benzoic acid.[4]

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for the experimental determination of the solubility of this compound in organic solvents. The protocol is based on the isothermal shake-flask method, followed by quantitative analysis of the saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure: Isothermal Shake-Flask Method

-

Preparation of Solvent: Place a sufficient volume of the chosen organic solvent in a sealed container and allow it to equilibrate to the desired experimental temperature in the thermostatic shaker.

-

Addition of Solute: Add an excess amount of this compound to the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the container to prevent solvent evaporation and place it in the thermostatic shaker. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the container to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Sample Preparation for Analysis:

-

Gravimetric Analysis: If the solvent is volatile and the solute is thermally stable, the solvent from the filtered sample can be evaporated, and the mass of the remaining this compound can be determined.

-

Instrumental Analysis (Recommended): Accurately dilute the filtered saturated solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantitative Analysis

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.

-

Chromatographic Conditions: A reverse-phase HPLC method is suitable for the analysis of this compound.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm).

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system. Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculation of Solubility: Back-calculate the concentration of this compound in the original undiluted saturated solution to determine the solubility.

b) UV-Vis Spectrophotometry

For a less complex matrix, UV-Vis spectrophotometry can be a viable alternative.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the appropriately diluted saturated solution.

-

Calculation of Solubility: Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the solubility in the original saturated solution.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

References

An In-depth Technical Guide to the Acidity and pKa of 3-Sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 3-sulfobenzoic acid, a molecule of interest in various chemical and pharmaceutical applications. Understanding the acidity and the dissociation constants (pKa values) of its functional groups is critical for predicting its behavior in different chemical environments, which is essential for applications in synthesis, analytical chemistry, and drug development.[1]

Introduction to this compound

This compound, also known as m-sulfobenzoic acid, is an aromatic organic compound featuring both a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H) functional group attached to a benzene (B151609) ring at the meta position.[1][2] This dual functionality imparts distinct acidic characteristics to the molecule, making it a diprotic acid. The presence of these two acidic groups, each influencing the other's acidity through electronic effects, makes the study of its dissociation behavior particularly relevant.

Acidity and Dissociation Equilibria

As a diprotic acid, this compound undergoes a two-step dissociation in aqueous solution. The sulfonic acid group is a significantly stronger acid than the carboxylic acid group.

The first dissociation involves the loss of a proton from the highly acidic sulfonic acid group:

C₇H₆O₅S + H₂O ⇌ [C₇H₅O₅S]⁻ + H₃O⁺

The second dissociation involves the deprotonation of the carboxylic acid group:

[C₇H₅O₅S]⁻ + H₂O ⇌ [C₇H₄O₅S]²⁻ + H₃O⁺

The acidity of each group is influenced by the other. The sulfonic acid group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2).[3][4] Conversely, the carboxylic acid group, also being electron-withdrawing, enhances the acidity of the sulfonic acid group relative to benzenesulfonic acid (pKa ≈ -2.8 to 0.70).[5][6]

Quantitative Acidity Data: pKa Values

The acid dissociation constant, pKa, is a quantitative measure of the strength of an acid in solution. Due to the strong acidic nature of the sulfonic acid group, its pKa value is very low.

| Functional Group | Predicted pKa Value |

| Sulfonic Acid (-SO₃H) | -0.99 ± 0.15[7] |

| Carboxylic Acid (-COOH) | No experimental value found in the search results. It is expected to be lower than that of benzoic acid (4.2) due to the electron-withdrawing nature of the sulfonic acid group. |

Note: The pKa value for the sulfonic acid group is a predicted value. Experimental determination of such a low pKa value is challenging. The pKa of the carboxylic acid group is expected to be in the range of 3-4 based on the electronic effects of the sulfonic acid substituent.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the ionization state of a molecule at a given pH. The most common methods for determining the pKa of compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH with a calibrated electrode.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent if solubility is an issue. The concentration is typically in the range of 1-10 mM. To maintain a constant ionic strength throughout the titration, an inert salt like KCl (e.g., 0.15 M) is often added to the solution.[9]

-

Calibration of the pH Electrode: The pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]

-

Titration: The this compound solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like this compound, two inflection points will be observed. The first, very early in the titration, corresponds to the neutralization of the strong sulfonic acid group, and the second corresponds to the neutralization of the weaker carboxylic acid group. The pKa of the carboxylic acid can be determined from the pH at the midpoint between the first and second equivalence points.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly for compounds that possess a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[10]

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and stable pH values covering a range around the expected pKa of the carboxylic acid group are prepared.

-

Preparation of the Analyte Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Spectral Measurements: A constant aliquot of the stock solution is added to each buffer solution to obtain a series of solutions with the same total concentration of the acid but at different pH values. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the inflection point of the curve.[11]

Visualization of Dissociation Equilibria

The stepwise dissociation of this compound can be represented as a logical pathway. The following diagram, generated using Graphviz, illustrates this process.

Caption: Dissociation pathway of this compound.

Conclusion

The acidity of this compound is characterized by the presence of two distinct acidic functional groups: a highly acidic sulfonic acid group and a moderately acidic carboxylic acid group. The pKa values of these groups are influenced by their mutual electron-withdrawing effects. While experimental determination of the very low pKa of the sulfonic acid group is challenging, the pKa of the carboxylic acid group can be readily determined using standard techniques such as potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of these acidic properties is fundamental for the effective application of this compound in scientific research and industrial processes.

References

- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pKa values [stenutz.eu]

- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 7. lookchem.com [lookchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ishigirl.tripod.com [ishigirl.tripod.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Sulfobenzoic acid (also known as m-sulfobenzoic acid or 3-carboxybenzenesulfonic acid). This document is intended to serve as a core reference for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for the sodium salt of this compound, which is expected to have very similar chemical shifts to the free acid in the aromatic region.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.41 | s (singlet) |

| H-6 | ~8.14 | d (doublet) |

| H-4 | ~8.08 | d (doublet) |

| H-5 | ~7.68 | t (triplet) |

Note: Data is based on the spectrum of Sodium 3-sulfobenzoate in D₂O. The absence of the acidic protons from the carboxylic and sulfonic acid groups is due to exchange with the deuterium (B1214612) in the solvent.

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~171.5 |

| C-3 | ~145.0 |

| C-1 | ~133.0 |

| C-5 | ~131.0 |

| C-6 | ~130.0 |

| C-4 | ~128.0 |

| C-2 | ~127.0 |

Note: Data is based on the spectrum of Sodium 3-sulfobenzoate. The chemical shifts are approximate and can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the characteristic absorption bands for this compound, based on the spectrum of its sodium salt and general knowledge of aromatic sulfonic acids and carboxylic acids.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2500 | Broad, Strong | O-H stretch (from carboxylic acid, hydrogen-bonded) |

| ~1700 | Strong | C=O stretch (from carboxylic acid) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~1200 & ~1040 | Strong | Asymmetric and symmetric S=O stretches (from sulfonic acid) |

| ~1120 | Strong | Combination of benzene (B151609) ring breathing and SO₃ stretching |

| 960-900 | Broad, Medium | O-H bend (out-of-plane, from carboxylic acid) |

| 900-675 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The following data is based on predicted values for this compound.

Mass Spectral Data

| Adduct/Fragment | m/z |

| [M+H]⁺ | 203.00 |

| [M+Na]⁺ | 225.00 |

| [M-H]⁻ | 201.00 |

| [M+H-H₂O]⁺ | 185.00 |

| [M-COOH]⁻ | 157.00 |

| [M-SO₃]⁻ | 122.00 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid interfering signals.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are generally sufficient.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum, apply a baseline correction, and integrate the signals. Reference the spectrum to the internal standard.

¹³C NMR Spectroscopy:

-

Instrument Setup: The same sample can be used. Ensure the spectrometer is locked and shimmed.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

Data Processing: Apply a Fourier transform, phase the spectrum, and apply a baseline correction. Reference the spectrum to the solvent peak.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to create a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

Mass Spectrometry Protocol

Sample Preparation:

-

Dissolution: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization method (e.g., methanol (B129727) or acetonitrile (B52724)/water for electrospray ionization - ESI).

Data Acquisition (LC-MS with ESI):

-

Chromatography: If coupled with liquid chromatography, use a suitable column (e.g., C18) and a mobile phase such as acetonitrile and water with a small amount of formic acid for positive ion mode or ammonium (B1175870) acetate (B1210297) for negative ion mode.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is suitable for this compound.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Scan Range: A scan range of m/z 50-500 is typically sufficient.

-

Fragmentation: For tandem MS (MS/MS), the precursor ion of interest (e.g., m/z 203 for [M+H]⁺ or m/z 201 for [M-H]⁻) is isolated and fragmented using collision-induced dissociation (CID) to observe the characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 3-Carboxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-carboxybenzenesulfonic acid, also known as m-sulfobenzoic acid. This bifunctional aromatic compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1] This document details two core synthetic strategies: the direct sulfonation of benzoic acid and the hydrolysis of 3-(chlorosulfonyl)benzoic acid. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable procedure for their specific needs.

Physicochemical Properties of 3-Carboxybenzenesulfonic Acid

| Property | Value | Reference |

| CAS Number | 121-53-9 | [1] |

| Molecular Formula | C₇H₆O₅S | [1] |

| Molecular Weight | 202.18 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 135-140 °C | [3] |

| Solubility | Soluble in water | [1] |

Synthetic Methodologies

Two principal methods for the synthesis of 3-carboxybenzenesulfonic acid are outlined below.

Method 1: Direct Sulfonation of Benzoic Acid

This method involves the electrophilic aromatic substitution of benzoic acid using fuming sulfuric acid (oleum). The carboxylic acid group is a meta-director, leading to the preferential formation of the 3-substituted product.

A detailed experimental procedure for the direct sulfonation of benzoic acid is as follows:

-

In a two-liter flask, 4 moles of benzoic acid are melted at a temperature of 125°C to 130°C.[4]

-

To the molten benzoic acid, 1621 grams of 20% oleum (B3057394) (fuming sulfuric acid) is added, maintaining the temperature between 125°C and 140°C.[4]

-

The reaction mixture is then held at 130°C for one hour to ensure the completion of the sulfonation reaction.[4]

-

For product isolation, the reaction mass is dissolved in a saturated sodium chloride (NaCl) salt solution.[4]

-

The resulting solution is heated to between 80°C and 85°C and then cooled to between 8°C and 12°C with agitation in an ice bath to precipitate the sodium salt of m-sulfobenzoic acid.[4]

-

The precipitate is collected by filtration and washed with a cold 5% NaCl solution.[4]

| Parameter | Value | Reference |

| Starting Material | Benzoic Acid | [4] |

| Sulfonating Agent | 20% Oleum | [4] |

| Reaction Temperature | 125-140 °C | [4] |

| Reaction Time | 1 hour | [4] |

| Purity of Sodium Salt | Not specified, but the process is designed to reduce inorganic salt impurities. | [4] |

| Yield | Not explicitly stated for the free acid. The process focuses on the isolation of the sodium salt. | [4] |

Method 2: Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid

This alternative route involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid to the corresponding sulfonic acid. This method is notable for its high yield and purity of the final product.

The following is a representative experimental protocol for the hydrolysis of 3-(chlorosulfonyl)benzoic acid:

-

In a suitable reaction vessel, 300 g of 3-(chlorosulfonyl)benzoic acid (containing 38.8% water, which corresponds to 183.6 g or 0.83 mol of pure acid) is mixed with 150 g of water.[5]

-

The mixture is heated to 100°C for 1 hour.[5]

-

Following the initial heating, 600 g of xylene is added dropwise over 1 hour, and a total of 260 ml of water is removed by azeotropic distillation.[5]

-

The reaction mixture is then cooled, leading to the precipitation of 3-sulfobenzoic acid.[5]

-

The solid product is collected by suction filtration and dried at 100°C under reduced pressure (100 torr).[5]

Variations of this protocol can be performed using other water-immiscible solvents such as toluene (B28343) or chlorobenzene.[5]

| Parameter | Value (using Xylene) | Value (using Toluene) | Reference |

| Starting Material | 3-(Chlorosulfonyl)benzoic acid | 3-(Chlorosulfonyl)benzoic acid | [5] |

| Solvent | Xylene | Toluene | [5] |

| Reaction Temperature | 100 °C (initial), then boiling for azeotropic distillation | 100 °C (initial), then boiling for azeotropic distillation | [5] |

| Reaction Time | 1 hour (initial heating) + 1 hour (solvent addition) | 1 hour (initial heating) + 1 hour (solvent addition) | [5] |

| Purity | 97.7% (determined by titration) | 98.2% (determined by titration) | [5] |

| Yield | 95.6% | 95.4% | [5] |

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of 3-carboxybenzenesulfonic acid.

Caption: Mechanism of Direct Electrophilic Sulfonation of Benzoic Acid.

Caption: Experimental Workflow for the Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid.

Characterization of 3-Carboxybenzenesulfonic Acid

The identity and purity of the synthesized 3-carboxybenzenesulfonic acid can be confirmed through various analytical techniques.

-

Titration: As demonstrated in the hydrolysis method, acid-base titration can be employed to determine the purity of the final product.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-carboxybenzenesulfonic acid is expected to exhibit characteristic absorption bands for the different functional groups. A very broad absorption between 2500 and 3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹.[6] The S=O stretching vibrations of the sulfonic acid group are expected in the regions of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm. The aromatic protons will appear in the aromatic region of the spectrum.

-

¹³C NMR: The carbon of the carboxyl group is expected to have a chemical shift in the range of 165 to 185 ppm.[6]

-

Conclusion

This technical guide has provided a detailed overview of two effective methods for the synthesis of 3-carboxybenzenesulfonic acid. The direct sulfonation of benzoic acid offers a straightforward approach, while the hydrolysis of 3-(chlorosulfonyl)benzoic acid provides a high-yield, high-purity alternative. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scalability. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate.

References

- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]

- 2. m-Carboxybenzenesulfonic acid | CAS#:121-53-9 | Chemsrc [chemsrc.com]

- 3. This compound|lookchem [lookchem.com]

- 4. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]

- 5. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Reactivity of the sulfonic acid group in 3-Sulfobenzoic acid

An In-depth Technical Guide to the Reactivity of the Sulfonic Acid Group in 3-Sulfobenzoic Acid

Introduction

This compound, also known as m-sulfobenzoic acid, is an aromatic organic compound containing both a carboxylic acid (-COOH) and a sulfonic acid (-SO3H) group attached to a benzene (B151609) ring at the meta position.[1] This dual functionality imparts unique chemical properties, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other biologically active compounds.[1][2] The presence of the highly polar sulfonic acid group significantly influences the molecule's solubility and reactivity.[2] Understanding the specific reactivity of the sulfonic acid group, in comparison to the carboxylic acid group, is crucial for researchers, scientists, and professionals in drug development for its effective utilization in chemical synthesis and molecular design. This guide provides a comprehensive overview of the synthesis, properties, and key reactions of the sulfonic acid moiety in this compound.

Physicochemical Properties of this compound

This compound is typically a white to off-white crystalline solid.[1] Its high water solubility is a key characteristic, attributed to the polarity of the sulfonic acid group and its ability to form hydrogen bonds.[2]

| Property | Value | Reference |

| Molecular Formula | C7H6O5S | [3] |

| Molecular Weight | 202.18 g/mol | [3] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 135-140 °C | [3] |

| Water Solubility | Highly soluble | [2][4] |

| pKa | -0.99 ± 0.15 (Predicted for -SO3H) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the sulfonation of benzoic acid or the hydrolysis of its derivatives.

Synthesis Pathway Visualization

Caption: Key synthetic routes to this compound.

Experimental Protocols

1. Sulfonation of Benzoic Acid

This method involves the direct sulfonation of benzoic acid using a strong sulfonating agent like fuming sulfuric acid (oleum).[4]

-

Materials: Benzoic acid, fuming sulfuric acid (oleum).

-

Procedure:

-

Benzoic acid is treated with fuming sulfuric acid under controlled temperature conditions.[4]

-

The reaction mixture is heated to introduce the sulfonic acid group onto the benzene ring, with the meta position being the favored substitution site.[4][5]

-

The reaction product is then carefully poured into an ice-water mixture.[6]

-

The desired this compound can be isolated, often after conversion to its sodium salt by adding sodium chloride to facilitate precipitation.[6]

-

2. Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid

An alternative high-yield synthesis involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid.[6]

-

Materials: 3-(chlorosulfonyl)benzoic acid, water, a water-immiscible solvent (e.g., xylene, toluene).[6]

-

Procedure:

-

3-(chlorosulfonyl)benzoic acid is mixed with water and a water-immiscible solvent in which this compound has low solubility.[6]

-

The mixture is heated, and water is removed by azeotropic distillation.[6]

-

Upon cooling, the this compound precipitates and can be collected by filtration.[6]

-

The product is then dried. This process is reported to yield purities of over 97% and yields greater than 94%.[6]

-

Reactivity of the Sulfonic Acid Group

The sulfonic acid group is a strongly acidic, electron-withdrawing group that dictates much of the reactivity of this compound.

Acidity

Sulfonic acids are significantly stronger acids than their carboxylic acid counterparts.[7][8] This is due to the greater resonance stabilization of the sulfonate anion (SO3-) compared to the carboxylate anion (COO-).[9] The negative charge in the sulfonate anion is delocalized over three oxygen atoms, whereas in the carboxylate anion, it is spread over two.[8][9]

| Compound | Functional Group | pKa Value | Reference |

| Benzenesulfonic acid | -SO3H | 0.7 | [10] |

| Benzoic acid | -COOH | 4.20 | [7][11] |

| p-Toluenesulfonic acid | -SO3H | -2.8 | [7] |

| Acetic acid | -COOH | 4.76 | [7] |

Key Reactions and Derivatization

The sulfonic acid group can undergo various reactions, allowing for the synthesis of diverse derivatives. A common strategy involves its conversion to a more reactive intermediate, such as a sulfonyl chloride.

1. Formation of Sulfonyl Chlorides

The parent this compound can be converted to 3-(chlorosulfonyl)benzoic acid, a key intermediate for further derivatization.[6]

2. Reactions of Sulfonyl Chlorides

3-(Chlorosulfonyl)benzoic acid is highly reactive towards nucleophiles due to the good leaving group ability of the chloride ion.[12]

-

Formation of Sulfonamides: Sulfonyl chlorides react with ammonia (B1221849) or primary/secondary amines to form sulfonamides. This reaction is fundamental in the synthesis of sulfa drugs and other medicinally important compounds.[12][13]

-

Formation of Sulfonic Esters: Reaction with alcohols in the presence of a base (like pyridine) yields sulfonic esters.[14][15]

Derivatization Workflow

Caption: Derivatization of 3-(Chlorosulfonyl)benzoic Acid.

Experimental Protocol: Derivatization for Analytical Applications

3-(Chlorosulfonyl)benzoic acid (Cl-SBA) can be used as a derivatization agent to enhance the detection of molecules with hydroxyl groups (e.g., acylglycerols, sterols) in mass spectrometry.[14][15]

-

Objective: To form a sulfonic ester derivative for sensitive RP-UHPLC/MS/MS analysis.[14]

-

Materials: Analyte with hydroxyl group(s), 3-(chlorosulfonyl)benzoic acid (Cl-SBA) solution in acetonitrile, pyridine solution in acetonitrile, chloroform/methanol mixture, water.[14][15]

-

Procedure:

-

The dried sample residue containing the analyte is redissolved in a pyridine/acetonitrile solution.[14][15]

-

The Cl-SBA solution is added to the mixture. The pyridine acts as a base to neutralize the acid formed during the reaction.[14]

-

The reaction mixture is heated in a shaking water bath (e.g., at 60 °C for 40 minutes).[14][15]

-

The reaction is quenched by adding a chloroform/methanol mixture and water (Folch lipid extraction protocol) to separate the derivatized product from excess reagent.[14][15]

-

3. Desulfonation

Aryl sulfonic acids can undergo hydrolytic desulfonation, where the sulfonic acid group is removed to regenerate the parent arene.[7] This reaction is typically performed by heating the sulfonic acid in aqueous acid at elevated temperatures (often above 200 °C for benzenesulfonic acid itself).[7] This reversibility can be exploited to use the sulfo group as a temporary water-solubilizing or protecting group.[7]

Logical Relationship of Functional Group Reactivity

Caption: Comparative reactivity of functional groups.

Applications in Drug Development and Research

The unique reactivity of the sulfonic acid group in this compound makes it a versatile tool in several scientific domains:

-

Chemical Intermediate: It serves as a building block for synthesizing a variety of organic compounds, including dyes and pharmaceuticals.[1][2]

-

Synthesis of Biologically Active Compounds: The sulfonamide functional group, readily synthesized from the sulfonic acid group, is a key scaffold in a wide range of FDA-approved drugs.[13][16] The ability to introduce this moiety via this compound derivatives is of significant interest in medicinal chemistry.

-

Charge-Switch Derivatization: As detailed in the experimental protocol, derivatives like 3-(chlorosulfonyl)benzoic acid are used as reagents to introduce a charged tag onto analytes.[14] This "charge-switch" derivatization dramatically improves ionization efficiency and sensitivity in mass spectrometry-based analyses, which is critical in metabolomics and lipidomics research.[14]

-

Improving Solubility: The sulfonic acid group itself is used to increase the water solubility of drug candidates, which can improve their pharmacokinetic properties.[8]

References

- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]

- 7. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. global.oup.com [global.oup.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benthamscience.com [benthamscience.com]

- 14. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 3-Sulfobenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfobenzoic acid (also known as 3-carboxybenzenesulfonic acid) is an important bifunctional aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its thermal stability and decomposition profile is critical for safe handling, storage, process optimization, and ensuring the integrity of drug development pathways. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition pathway and methodologies for its analysis. Due to a lack of specific publicly available thermoanalytical data for this compound, this guide leverages established knowledge of the thermal decomposition of aromatic sulfonic acids and related benzoic acid derivatives to provide an informed perspective.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₆O₅S |

| Molecular Weight | 202.18 g/mol |

| Appearance | White to off-white crystalline solid.[1] |

| Melting Point | 134-140 °C[2] |

Thermal Stability and Decomposition Pathway

General studies on aromatic sulfonic acids indicate that thermal decomposition typically initiates in the temperature range of 200-300°C.[3] For instance, a mixture containing a sulfonic acid derivative was reported to be stable up to 170°C, with exothermic decomposition commencing above 200°C.[4] Another study involving a polymerization reaction catalyzed by sulfobenzoic acid noted the onset of thermal decomposition at 209°C.

The decomposition of this compound is expected to proceed via the following pathway:

-

Desulfonation: The initial and primary decomposition step is the cleavage of the C-S bond, leading to the evolution of sulfur dioxide (SO₂) gas and the formation of benzoic acid.

-

Decarboxylation: At higher temperatures, the resulting benzoic acid can undergo decarboxylation, releasing carbon dioxide (CO₂) and forming benzene (B151609).

-

Further Degradation: The benzene ring can further decompose at significantly higher temperatures, especially in the presence of an oxidizing atmosphere, to form smaller volatile fragments and carbonaceous residue.

The anticipated decomposition pathway is illustrated in the diagram below.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages of decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[3]

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a linear heating rate (e.g., 10°C/min).[3]

-

Data Analysis: The resulting TGA curve, which plots the percentage of mass loss against temperature, is analyzed to identify:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins.

-

Decomposition Stages: The number of distinct mass loss steps, which correspond to different decomposition reactions.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol